molecular formula C22H22N2O3 B1671618 Ethonafide CAS No. 175293-23-9

Ethonafide

Cat. No. B1671618
M. Wt: 362.4 g/mol
InChI Key: CQZISUJEDPJJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethonafide is an anthracene-containing derivative of amonafide that belongs to the azonafide series of anticancer agents. The lack of cross-resistance in multidrug-resistant cancer cell lines and the absence of a quinone and hydroquinone moiety make ethonafide a potentially less cardiotoxic replacement for existing anthracene-containing anticancer agents. Ethonafide was cytotoxic against three human prostate cancer cell lines at nanomolar concentrations. Ethonafide was found to be better tolerated and more effective at inhibiting tumor growth compared with mitoxantrone in a human xenograft tumor regression mouse model. Mechanistically, we found that ethonafide inhibited topoisomerase II activity by stabilizing the enzyme-DNA complex, involving both topoisomerase IIalpha and -beta. In addition, ethonafide induced a potent G(2) cell cycle arrest in the DU 145 human prostate cancer cell line. By creating stable cell lines with decreased expression of topoisomerase IIalpha or -beta, we found that a decrease in topoisomerase IIalpha protein expression renders the cell line resistant to ethonafide. The decrease in sensitivity to ethonafide was associated with a decrease in DNA damage and an increase in DNA repair as measured by the neutral comet assay. These data demonstrate that ethonafide is a topoisomerase II poison and that it is topoisomerase IIalpha-specific in the DU 145 human prostate cancer cell line. (See http://www.ncbi.nlm.nih.gov/pubmed/17351106.)

properties

CAS RN

175293-23-9

Product Name

Ethonafide

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

15-[2-(dimethylamino)ethyl]-8-ethoxy-15-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12-heptaene-14,16-dione

InChI

InChI=1S/C22H22N2O3/c1-4-27-20-15-9-6-5-8-14(15)19-18-16(20)10-7-11-17(18)21(25)24(22(19)26)13-12-23(2)3/h5-11H,4,12-13H2,1-3H3

InChI Key

CQZISUJEDPJJNF-UHFFFAOYSA-N

SMILES

CCOC1=C2C=CC=C3C2=C(C4=CC=CC=C41)C(=O)N(C3=O)CCN(C)C

Canonical SMILES

CCOC1=C2C=CC=C3C2=C(C4=CC=CC=C41)C(=O)N(C3=O)CCN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(2'-(dimethylamino)ethyl)-1,2-dihydro-7-ethoxydibenz(de,h)isoquinoline-1,3-dione
6-ethoxyazonafide
AMP 53
AMP-53
AMP53 cpd
ethonafide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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